N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide
Description
N'-[(tert-Butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative characterized by dual tert-butoxycarbonyl (Boc) protecting groups and a 1,2-dihydroacenaphthylenyl substituent. The tert-butoxy groups confer steric protection to the hydrazide core, enhancing stability during synthetic processes. The 1,2-dihydroacenaphthylenyl moiety introduces a fused bicyclic aromatic system, which distinguishes this compound from simpler aryl-substituted analogs . While structural data (e.g., bond connectivity) are available via crystallographic coordinates , its synthesis, reactivity, and applications remain less documented compared to related compounds.
Properties
IUPAC Name |
tert-butyl N-(1,2-dihydroacenaphthylen-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-21(2,3)27-19(25)23-24(20(26)28-22(4,5)6)17-13-12-15-11-10-14-8-7-9-16(17)18(14)15/h7-9,12-13H,10-11H2,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCKOFZEBEWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC=C2CCC3=C2C1=CC=C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide, with the CAS number 2225136-39-8, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data and case studies.
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.47 g/mol
- CAS Number : 2225136-39-8
The compound contains a hydrazide functional group, which is significant in various biological applications. The tert-butoxycarbonyl (Boc) group serves as a protecting group in organic synthesis, enhancing the compound's stability and reactivity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Hydrazine Derivative : The hydrazine component is synthesized using tert-butyl carbazate.
- Coupling Reaction : The hydrazine is then coupled with 1,2-dihydroacenaphthylene derivatives under acidic or basic conditions to yield the final product.
Biological Activity
Research indicates that compounds with hydrazide functionalities exhibit various biological activities, including anti-inflammatory and anticancer properties. Below are some key findings related to the biological activity of this compound:
Anticancer Activity
A study evaluated the anticancer effects of similar hydrazone derivatives, showing promising results in inhibiting tumor cell proliferation. The presence of the dihydroacenaphthylene moiety is believed to enhance the interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Hydrazides are known for their antimicrobial activity. Preliminary tests have indicated that derivatives of this compound may exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4 |
| Molecular Weight | 384.47 g/mol |
| CAS Number | 2225136-39-8 |
| Anticancer Activity | Inhibitory effects on tumor cells |
| Antimicrobial Activity | Effective against resistant bacteria |
Case Studies
- Anticancer Study : A derivative similar to this compound was tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Antimicrobial Testing : In vitro studies revealed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
Structural Features
Key Structural Differences :
- Substituent Effects : The 1,2-dihydroacenaphthylenyl group provides a rigid, planar aromatic system, contrasting with smaller substituents in analogs like N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k) (phenyl group) and N'-[(tert-butoxy)carbonyl]-N-(3-methoxyphenyl)methylcarbohydrazide (5g) (methoxybenzyl group) . This bulkier substituent likely increases steric hindrance, affecting solubility and reactivity.
- Symmetry : Unlike di-tert-butyl hydrazodicarboxylate (C10H20N2O4), which has two identical Boc groups, the target compound’s asymmetry due to the acenaphthylenyl group may lead to distinct crystallographic packing and spectroscopic signatures .
Spectroscopic Data
- NMR Profiles :
- tert-Butyl Signals : In analogs like 5k and 5g , tert-butyl groups resonate at δ 1.43–1.52 ppm in $^1$H NMR, a pattern expected to persist in the target compound .
- Aromatic Region : The acenaphthylenyl group would produce complex splitting in the aromatic region (δ 6.0–8.0 ppm), distinct from the simpler phenyl (e.g., 5k ) or methoxyphenyl (e.g., 5g ) signals .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for 5g (C18H28N2O5Na, [M$^+$] = 375.1890) validate the utility of this technique for confirming molecular formulas in related compounds .
Thermal and Physical Properties
- Melting Points : Analogs like 5k exhibit melting points of 86.5–88.0°C, while N'-(1-methylpiperidin-4-yl)(tert-butoxy)carbohydrazide (AM-2313) is reported as a solid . The acenaphthylenyl group’s planarity may elevate the target compound’s melting point due to enhanced π-π stacking.
- Solubility : Bulky substituents (e.g., acenaphthylenyl) typically reduce solubility in polar solvents compared to smaller groups (e.g., benzyl in 5m ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
